molecular formula C18H15ClFNO6S2 B2506662 Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 932303-86-1

Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No. B2506662
CAS RN: 932303-86-1
M. Wt: 459.89
InChI Key: DHTIGEAOACUYFB-UHFFFAOYSA-N
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Description

The compound "Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate" is a chemically synthesized molecule that appears to be related to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related benzothiophene derivatives has been reported in the literature. For instance, the synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was achieved chemoselectively from a formyl precursor using Et3SiH/I2 as a reducing agent, as described in one of the studies . Another study elaborated a preparative method for synthesizing methyl 3-iodo-1-benzothiophene-2-carboxylate and investigated the electrochemical behavior of various methyl 3-halo-1-benzothiophene-2-carboxylates . These methods could potentially be adapted or provide insights into the synthesis of the compound .

Molecular Structure Analysis

While the specific molecular structure analysis of the compound is not provided, related compounds have been studied using computational tools. For example, a study investigated the structural, wavefunctional, and electronic properties of a benzene-1,2-diol derivative using density functional theory . Such computational analyses can provide valuable information about the molecular geometry, electronic distribution, and reactive sites, which are crucial for understanding the behavior of the compound.

Chemical Reactions Analysis

The electrochemical reduction of methyl 3-halo-1-benzothiophene-2-carboxylates has been explored, revealing that the reduction follows an ECE mechanism, where the primary radical anion splits into a halide anion and a neutral heterocyclic radical . This radical is then further reduced and protonated. The study provides insights into the reactivity and potential chemical transformations of benzothiophene derivatives, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives can be inferred from related studies. For instance, the characterization of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was performed using IR, 1H NMR, 13C NMR, and LCMS . These techniques are essential for determining the purity, molecular structure, and functional groups present in the compound. The electrochemical study also contributes to understanding the redox properties of benzothiophene derivatives .

Scientific Research Applications

Synthesis Techniques and Reactions

Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is involved in various synthesis processes and reactions, contributing to the development of chemical compounds with potential applications in pharmaceuticals and materials science. A notable method involves the reaction of methyl 3-hydroxythiophene-2-carboxylate with straightforward halogenation to yield thiophene-2,4-diols, which upon successive O-alkylation and alkaline hydrolysis, produce 3,5-dialkoxythiophene-2-carboxylic acids. These compounds can be further modified to ethers of thiotetronic and α-halogenothiotetronic acids in high yield, showcasing the molecule's versatility in synthesizing thiophene derivatives (Corral & Lissavetzky, 1984).

Electrophilic and Reductive Transformations

Electrochemical studies have shown that methyl 3-halo-1-benzothiophene-2-carboxylates undergo specific transformations under controlled conditions. The reduction of these compounds follows an ECE mechanism, leading to the formation of methyl 1-benzothiophene-2-carboxylate. This process highlights the compound's role in the electrochemical reduction and dimerization reactions, providing insights into the development of novel electrochemical synthetic methods (Rejňák et al., 2004).

Application in Functionalized Molecular Tools

The molecule also serves as a building block for creating functionalized molecular tools. For instance, the preparation and functionalization of 3-bromo-2-(2-chlorovinyl)benzothiophenes demonstrate the molecule's utility in synthesizing polyhalogenated platforms. These platforms can be further modified to produce a variety of stereo-defined 2,3-disubstituted benzothiophenes, showcasing its potential in the design and synthesis of complex molecular architectures (Zhao, Alami, & Provot, 2017).

Fluorescent Properties and Applications

The molecule's derivatives exhibit interesting fluorescent properties, making them suitable for applications in materials science. For example, thiophene-fused 3-methylene-2,3-dihydrochalcogenophenes incorporated into a rigid dibenzobarrelene skeleton show strong blue fluorescence with high quantum yields. These properties indicate the molecule's potential in developing fluorescent dyes and materials with specific optical characteristics (Ishii et al., 2014).

Desulfurization Processes

In the context of environmental science, the compound's derivatives have been explored for their role in the desulfurization of gasoline. Imidazolium-based phosphoric ionic liquids, for instance, have been utilized for the extractive desulfurization of gasoline, demonstrating the compound's relevance in efforts to reduce sulfur content in fuels, thereby mitigating environmental pollution (Nie et al., 2006).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, it would interact with biological targets in the body to exert its effects .

Future Directions

The future directions for research on this compound would depend on its intended applications. If it shows promise as a drug, for example, future studies might focus on optimizing its synthesis, investigating its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO6S2/c1-25-12-8-13(26-2)11(7-9(12)19)21-29(23,24)17-15-10(20)5-4-6-14(15)28-16(17)18(22)27-3/h4-8,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTIGEAOACUYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

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